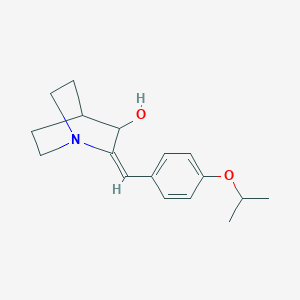

2-(4-isopropoxybenzylidene)quinuclidin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-isopropoxybenzylidene)quinuclidin-3-ol is a useful research compound. Its molecular formula is C17H23NO2 and its molecular weight is 273.37 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 273.172878976 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chiral Synthesis and Catalysis

One significant area of application is the preparation of chiral quinuclidine derivatives for use as intermediates in synthesizing physiologically or pharmacologically active compounds. For instance, a study by Primožič et al. (2011) explored a biocatalytic method for producing chiral quinuclidin-3-ols, demonstrating the potential of these compounds in synthesizing optically active intermediates with high yields and enantiopurity using various N-benzyl protected groups and butyrylcholinesterase as a biocatalyst (Primožič, Bolant, Ramić, & Tomić, 2011).

Molecular Recognition and Supramolecular Chemistry

Quinuclidine derivatives have also been applied in molecular recognition, as highlighted by Khanvilkar and Bedekar (2018), who used optically pure quinuclidine derivatives for molecular recognition of enantiomers of acids through NMR or fluorescence spectroscopy. This approach enables the efficient discrimination of isomers and quantitative determination for practical applications, showcasing the utility of quinuclidine derivatives in supramolecular chemistry (Khanvilkar & Bedekar, 2018).

Antioxidative and Antimicrobial Agents

Another study by Odžak et al. (2017) synthesized novel ammonium salts containing the quinuclidine moiety to evaluate their antioxidative, antibacterial, and antifungal potential. The research found that some quinuclidinium compounds displayed comparable or even better antibacterial and antifungal activity than reference drugs, indicating the potential of quinuclidine derivatives in developing new antimicrobial agents (Odžak, Šprung, Soldo, Skočibušić, Gudelj, Muić, & Primožič, 2017).

Synthesis of Complex Molecules

Furthermore, the versatility of quinuclidine derivatives in synthesizing complex molecules is demonstrated in a study by Aiello et al. (2000), which focused on synthesizing and characterizing mononuclear palladium(II) complexes. These complexes, involving quinuclidine derivatives, show potential applications in preparing nonlinear optical materials due to their unique spectroscopic properties (Aiello, Crispini, Ghedini, Deda, & Barigelletti, 2000).

Safety and Hazards

Eigenschaften

IUPAC Name |

(2E)-2-[(4-propan-2-yloxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c1-12(2)20-15-5-3-13(4-6-15)11-16-17(19)14-7-9-18(16)10-8-14/h3-6,11-12,14,17,19H,7-10H2,1-2H3/b16-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDEBHZYOXTUQCH-LFIBNONCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C=C2C(C3CCN2CC3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=C(C=C1)/C=C/2\C(C3CCN2CC3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-Fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carbonyl]cyclopropane-1-carboxamide](/img/structure/B5501726.png)

![N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]dibenzamide](/img/structure/B5501731.png)

![N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-1-methylindole-3-carboxamide](/img/structure/B5501736.png)

![2,6-dimethyl-4-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5501746.png)

![N~1~,N~1~-diethyl-N~4~-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-1,4-dicarboxamide](/img/structure/B5501749.png)

![1-[(E)-1-(5-METHOXY-1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE](/img/structure/B5501771.png)

![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501788.png)

![1'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5501793.png)

![(1-methyl-1H-imidazol-2-yl)[1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinyl]methanol](/img/structure/B5501794.png)

![2-[(pentylamino)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5501799.png)

![[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-(1H-indazol-3-yl)methanone](/img/structure/B5501805.png)

![5-[(cyclopentylamino)sulfonyl]-4'-(hydroxymethyl)biphenyl-3-carboxylic acid](/img/structure/B5501814.png)

![(5E)-5-[[4-[3-(4-tert-butylphenoxy)propoxy]-3-ethoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5501819.png)

![3-methyl-7-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5501823.png)